2-Aryl Substituent Electronic and Conformational Differentiation: 1,3-Benzodioxol-5-yl vs. 4-Fluorophenyl vs. 4-Chlorophenyl
The 1,3-benzodioxol-5-yl group at the 2-position of 2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine provides a constrained, electron-rich bicyclic aromatic system that is absent in simpler 2-aryl analogs. In the imidazo[1,2-b]pyridazine benzodiazepine receptor series, quantitative displacement data demonstrate that even seemingly minor 2-aryl changes (p-tolyl → 4-chlorophenyl) produce >40-fold variation in BZR IC50 and invert PBR selectivity [1]. The methylenedioxy motif introduces two hydrogen-bond acceptor oxygens in a fixed geometry (O–O distance ~2.6 Å), a feature not present in 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (CAS 244081-70-7) or 6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine [2]. The calculated octanol-water partition coefficient (LogP) for the benzodioxol-5-yl compound is 3.7, as reported for its downstream derivative [3]; comparable 2-(4-fluorophenyl) and 2-(4-chlorophenyl) analogs are expected to exhibit LogP values higher by approximately 0.3–0.5 units based on fragment-based estimates, translating to measurably different lipophilic ligand efficiency (LLE) profiles in lead optimization campaigns.
| Evidence Dimension | 2-Aryl substituent physicochemical and conformational profile (LogP, hydrogen-bond acceptor count, conformational flexibility) |
|---|---|
| Target Compound Data | LogP = 3.7 (calculated; downstream derivative); 6 H-bond acceptors; methylenedioxy ring restricts conformational freedom; electron-donating character (Hammett σp ~ −0.12 for 3,4-methylenedioxy) [3] |
| Comparator Or Baseline | 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (CAS 244081-70-7): LogP estimated ~4.0–4.2; 3 H-bond acceptors; free rotation of fluorophenyl ring; electron-withdrawing character (σp = +0.06) [2]. 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine: LogP estimated ~4.2–4.4; 2 H-bond acceptors; σp = +0.23 [1] |
| Quantified Difference | Estimated ΔLogP of −0.3 to −0.7 relative to fluorophenyl/chlorophenyl analogs; 2–4 additional H-bond acceptors; opposite electronic character (electron-donating vs. electron-withdrawing) |
| Conditions | Calculated and fragment-based physicochemical property estimation; no direct experimental LogP head-to-head comparison available in public domain |
Why This Matters
The lower lipophilicity and additional H-bond acceptor capacity of the benzodioxol-5-yl substituent are expected to reduce non-specific protein binding and improve solubility relative to halogenated-phenyl analogs—a critical factor when selecting a starting scaffold for fragment-based or HTS follow-up campaigns where ligand efficiency metrics govern downstream success.
- [1] Schmitt M, Bourguignon J, Barlin GB, Davies LP. Imidazo[1,2-b]pyridazines. XXIV. Aust J Chem. 1997;50(8):779–786. doi:10.1071/C97030 View Source
- [2] Wang L, Ma M-L, Shen X, Zhao S-G. 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine. Acta Crystallogr Sect E. 2005;61(12):o4087–o4088. doi:10.1107/S160053680503612X View Source
- [3] Molaid compound database. 6-chloro-3-(2'-fluorobenzamidomethyl)-2-(3'',4''-methylenedioxyphenyl)imidazo<1,2-b>pyridazine entry; LogP = 3.7 calculated. Lists 2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine as upstream precursor. View Source
